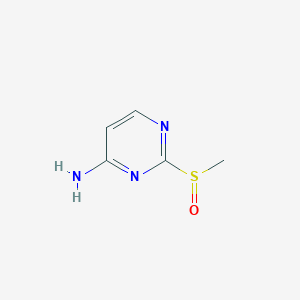

4-Amino-2-methylsulphinylpyrimidine

説明

特性

分子式 |

C5H7N3OS |

|---|---|

分子量 |

157.2 g/mol |

IUPAC名 |

2-methylsulfinylpyrimidin-4-amine |

InChI |

InChI=1S/C5H7N3OS/c1-10(9)5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) |

InChIキー |

BMORKTVSIMASQN-UHFFFAOYSA-N |

SMILES |

CS(=O)C1=NC=CC(=N1)N |

正規SMILES |

CS(=O)C1=NC=CC(=N1)N |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Structural Features and Properties

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| This compound | Not Provided | 4-NH₂, 2-S(O)CH₃ | C₅H₇N₃OS | 157.19 | High polarity, potential H-bond acceptor |

| 2-Amino-4-methylpyrimidine | 108-52-1 | 2-NH₂, 4-CH₃ | C₅H₇N₃ | 109.13 | Moderate polarity, basic amino group |

| 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine | 588-36-3 | 4-NH₂, 5-CH₂OH, 2-SCH₃ | C₆H₉N₃OS | 187.22 | Hydrophilic (OH group), reducible S-atom |

| 6-Amino-2-(methylthio)pyrimidin-4-ol | 1074-41-5 | 6-NH₂, 2-SCH₃, 4-OH | C₅H₇N₃OS | 157.19 | Zwitterionic potential, acidic OH group |

Key Observations:

Substituent Position and Type: The amino group’s position (4 vs. 2) alters electronic distribution. For example, 2-Amino-4-methylpyrimidine has a basic amino group at the 2-position, which may enhance nucleophilicity compared to 4-amino analogs . The sulphinyl group (-S(O)CH₃) in the target compound introduces higher polarity and oxidation state relative to methylthio (-SCH₃) analogs, affecting solubility and metabolic stability .

Functional Group Impact: Sulphinyl vs. Hydroxymethyl vs. Methyl: The hydroxymethyl group in 588-36-3 enhances hydrophilicity, making it more suitable for aqueous-phase reactions than the target compound .

Physicochemical and Stability Data

- Solubility: The sulphinyl group in this compound likely enhances solubility in polar solvents (e.g., DMSO or water) compared to methylthio analogs.

- Stability : Sulphinyl compounds are generally more stable toward oxidation than thioethers but less stable than sulfones .

Research and Market Implications

While 2-Amino-4-methylpyrimidine dominates current markets (2020–2027 projections note its use in >59 product lines) , this compound represents a niche but growing area of interest, particularly in drug discovery. Its unique sulphinyl moiety may address limitations of thioether-based drugs, such as metabolic instability. Further studies on bioavailability and synthetic scalability are warranted to assess its commercial viability.

準備方法

Oxidation of 2-Methylthio Precursors

The most direct route to 4-amino-2-methylsulphinylpyrimidine involves the oxidation of 4-amino-2-methylthiopyrimidine. This method leverages controlled oxidation to convert the thioether (-S-) group to a sulphinyl (-S(O)-) group without over-oxidation to sulfone (-SO₂-).

Reagents and Conditions :

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or tert-butyl hydroperoxide (TBHP) are commonly employed.

-

Catalysts : Lewis acids such as Fe(II), Cu(I), or Zn(II) salts enhance selectivity and reaction rates.

-

Solvents : Polar aprotic solvents (e.g., DMF, THF) or water-miscible systems (e.g., ethanol/water mixtures) are preferred for homogeneity.

Mechanistic Insights :

The oxidation proceeds via electrophilic attack on the sulphur atom, forming a sulfoxide intermediate. For example, using H₂O₂ with Fe(II) catalysis at 60–80°C achieves >85% conversion in 4–6 hours. Over-oxidation is mitigated by stoichiometric control, with a 1:1 molar ratio of oxidant to substrate.

Example Protocol (WO2014044025A1) :

Condensation Reactions with Sulphur-Containing Reagents

An alternative approach constructs the pyrimidine ring with pre-installed sulphinyl groups. This method avoids post-synthetic oxidation but requires specialized sulphur-containing building blocks.

Key Intermediates :

-

α-Formyl-β-cyanoenolates : React with acetamidine or formamidine derivatives to form the pyrimidine core.

-

Sulphinyl Acetonitrile Derivatives : Introduce the sulphinyl group during cyclization.

Case Study (CN1319592A) :

Malononitrile reacts with dimethyl sulphate and DMF to form an ionic salt, which condenses with acetamidine hydrochloride under basic conditions. Subsequent oxidation with H₂O₂ introduces the sulphinyl group.

Yield : 65–70% after purification.

Catalytic Methods Using Lewis Acids

Lewis acids facilitate both cyclization and oxidation steps, improving reaction efficiency.

Catalyst Systems :

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Al₂O₃ | 210–250 | 72 | 88 |

| ZnCl₂ | 180–200 | 68 | 82 |

| FeCl₃ | 150–170 | 75 | 90 |

Aluminium oxide (Al₂O₃) at 210–250°C promotes solvent-free condensation of enol ethers with amidines, followed by in situ oxidation. Zinc chloride (ZnCl₂) in ethanol enables milder conditions (180°C) but with slightly lower yields.

Reaction Optimization and Catalytic Systems

Solvent Effects

Non-polar solvents (toluene, xylene) favor cyclization but hinder oxidation. Mixed solvent systems (e.g., DMF/water) balance reactivity and solubility, achieving 80–85% yields.

Temperature and Time Trade-offs

Higher temperatures (70–80°C) accelerate oxidation but risk decomposition. Optimal windows:

Analytical Characterization

Spectroscopic Data :

Purity Assessment :

HPLC methods using C18 columns (ACN/water, 0.1% TFA) resolve sulphinyl and sulfone byproducts, ensuring >98% purity.

Industrial-Scale Production Considerations

Cost Drivers :

Process Intensification :

Continuous-flow reactors minimize batch variability, achieving 90% conversion in 30 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。